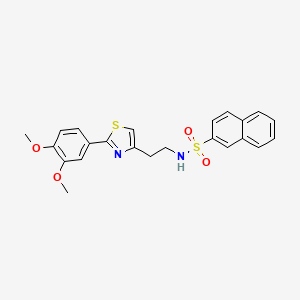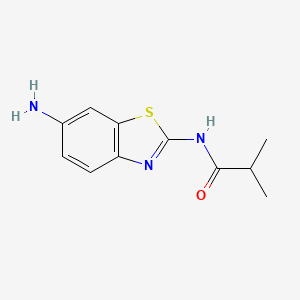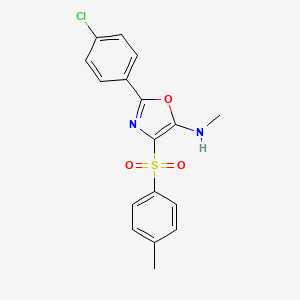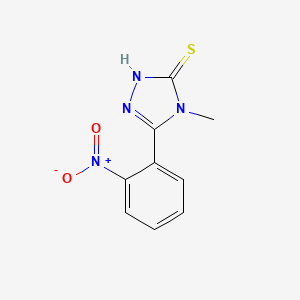
N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide” is a compound that contains a thiazole ring . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density .科学的研究の応用
Sulfonamides represent a significant class of compounds with a wide array of applications in medicinal chemistry, highlighted by their incorporation into various drugs and therapeutic agents. The primary sulfonamide moiety, characteristic of many clinically used drugs, underpins a broad spectrum of pharmacological activities. This structural motif is central to the development and effectiveness of drugs across several therapeutic categories, including diuretics, carbonic anhydrase inhibitors, antiepileptics, and antipsychotic medications, among others (Carta, Scozzafava, & Supuran, 2012).
Advancements in Sulfonamide-Based Therapeutics
Recent research has extended the utility of sulfonamides to encompass novel drug developments, such as multi-targeted receptor tyrosine kinase inhibitors, exemplified by pazopanib. This expansion is indicative of the sulfonamide group's versatility in drug design, contributing to significant antitumor activity and the exploration of new therapeutic avenues. The ongoing innovation in sulfonamide pharmacology underscores its potential for creating selective antiglaucoma drugs, antitumor agents, and diagnostic tools (Gulcin & Taslimi, 2018).
Sulfonamide in Environmental and Biological Systems
Beyond their therapeutic significance, sulfonamides have also been studied for their interactions within environmental and biological systems. For instance, the analysis of sulfonamides by capillary electrophoresis has shed light on their behavior and detection in various matrices, contributing to a better understanding of their pharmacokinetics and environmental impact (Hoff & Kist, 2009). Furthermore, the investigation into the presence of sulfonamides in the environment highlights their persistence and potential human health implications, emphasizing the need for sustainable pharmaceutical practices and environmental stewardship (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
作用機序
The mechanism of action of thiazole derivatives can vary greatly depending on their structure and the specific functional groups they contain. Some thiazole derivatives have been found to exhibit their biological activities through various targets . For example, sulfanilamide, a compound containing a sulfonamide group like the compound , is known to act as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase .
The pharmacokinetics of thiazole derivatives can also vary greatly depending on their structure. Factors such as their solubility, stability, and the presence of specific functional groups can influence their absorption, distribution, metabolism, and excretion (ADME) properties .
The action environment, including factors such as pH, temperature, and the presence of other molecules, can also influence the action, efficacy, and stability of thiazole derivatives .
特性
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S2/c1-28-21-10-8-18(14-22(21)29-2)23-25-19(15-30-23)11-12-24-31(26,27)20-9-7-16-5-3-4-6-17(16)13-20/h3-10,13-15,24H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYAOWNLRWXHOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-2-(4-methoxybenzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2575737.png)

![5-benzyl-N-(3-bromophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2575739.png)
![1-(4-chlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2575741.png)
![6-(3-Chlorophenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2575742.png)
![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide](/img/structure/B2575743.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B2575747.png)
![1-(3-(methylthio)phenyl)-4-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2575748.png)

![(Z)-ethyl 2-((3-fluorobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2575751.png)
![[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-5-yl]methanol](/img/structure/B2575752.png)

![Benzyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetate](/img/structure/B2575755.png)